molecular formula C24H19F3N4O3 B2444819 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-(trifluoromethoxy)phenyl)urea CAS No. 1796898-65-1

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-(trifluoromethoxy)phenyl)urea

Cat. No. B2444819
M. Wt: 468.436
InChI Key: FNOGSTVNSZPFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C24H19F3N4O3 and its molecular weight is 468.436. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-(trifluoromethoxy)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-(trifluoromethoxy)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications:

  • A study by Lee et al. (2018) synthesized derivatives of 4-aryl-thieno[1,4]diazepin-2-one, showing potent antiproliferative activities against melanoma and hematopoietic cell lines, indicating potential as anticancer agents (Lee et al., 2018).

Radiolabeling and Receptor Studies

2. Akgün et al. (2009) developed novel radioiodinated 1,4-benzodiazepines targeting cholecystokinin receptors for in vivo tumor targeting. This indicates its potential use in cancer diagnostics (Akgün et al., 2009).

Antioxidant Activity

3. George et al. (2010) synthesized and evaluated the antioxidant activity of various derivatives, including 5-phenyl-1H-1,4-diazepin-3-yl urea compounds, showing their potential in antioxidant applications (George et al., 2010).

Pharmaceutical Formulation and Absorption Studies

4. Yano et al. (1996) investigated polymorphs of a similar compound, (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), for improvements in dissolution and absorption, indicating its significance in pharmaceutical formulations (Yano et al., 1996).

properties

IUPAC Name

1-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[2-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O3/c1-31-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)29-21(22(31)32)30-23(33)28-17-12-6-8-14-19(17)34-24(25,26)27/h2-14,21H,1H3,(H2,28,30,33)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOGSTVNSZPFRH-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3OC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC=C3OC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-(trifluoromethoxy)phenyl)urea

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